![molecular formula C18H20BrN3O3S B13853939 2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide](/img/structure/B13853939.png)
2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a tetrahydropyrimidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxy-5-nitrobenzyl chloride with a thiophenol derivative to form the corresponding sulfide. This intermediate is then subjected to cyclization with a suitable amine to form the tetrahydropyrimidine ring. The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and sulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the nitrophenyl group allows for potential interactions with nucleophilic sites on biomolecules, while the tetrahydropyrimidine ring can participate in hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
2-Methoxy-5-nitrophenol: Shares the methoxy and nitro groups but lacks the tetrahydropyrimidine ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine and dimethylaniline structure.
2-((Phenylamino)methyl)phenol: Similar in having a phenylamino group but lacks the nitro and tetrahydropyrimidine components.
Uniqueness
2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide is unique due to the combination of its functional groups and the tetrahydropyrimidine ring
属性
分子式 |
C18H20BrN3O3S |
|---|---|
分子量 |
438.3 g/mol |
IUPAC 名称 |
2-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide |
InChI |
InChI=1S/C18H19N3O3S.BrH/c1-24-16-8-7-14(21(22)23)11-13(16)12-25-17-6-3-2-5-15(17)18-19-9-4-10-20-18;/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,19,20);1H |
InChI 键 |
JTZGFYQAVASHMD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=CC=CC=C2C3=NCCCN3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


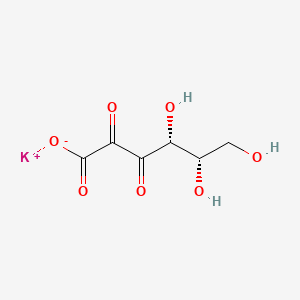
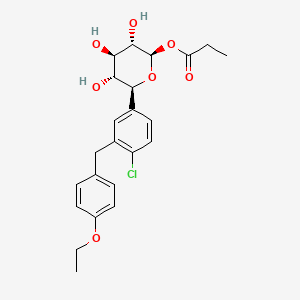
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
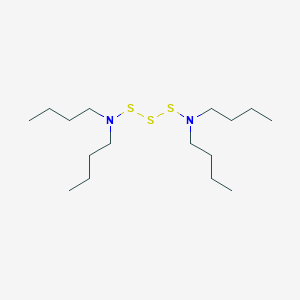
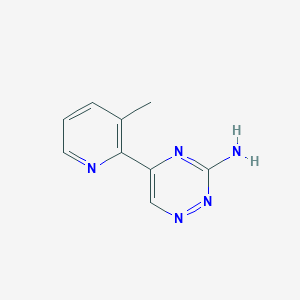
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
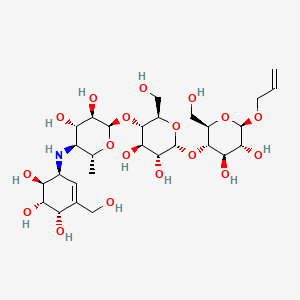
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
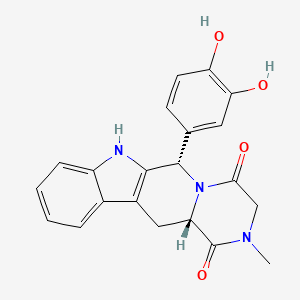
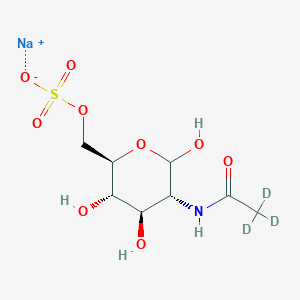
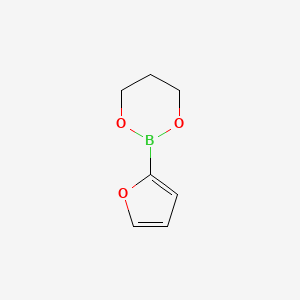
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)
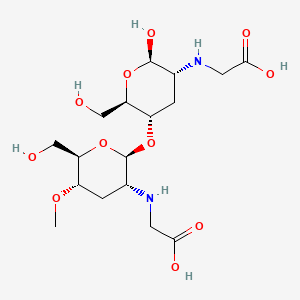
![4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13853932.png)
